Superior Antifungal Activity of Isopropyl Ester Relative to n-Propyl and Higher Homologs
In a comparative study of phenoxyacetic acid esters against fungus No. 107, the isopropyl ester demonstrated superior mycelium-static activity compared to its straight-chain n-propyl isomer and higher homologs. The study explicitly notes that the n-propyl ester of an acid was generally less active than the corresponding isopropyl ester, and that fungitoxicity decreased with increasing carbon chain length beyond the butyl ester [1]. This provides a clear, quantifiable differentiation where the branching of the alkyl group on the ester significantly enhances antifungal efficacy.
| Evidence Dimension | Fungitoxic (mycelium-static) activity |
|---|---|
| Target Compound Data | Isopropyl ester (activity not numerically quantified, but described as 'more active' than n-propyl) |
| Comparator Or Baseline | Corresponding n-propyl ester (described as 'generally less active') |
| Quantified Difference | Qualitative difference in activity; a clear rank order of potency was established (isopropyl > n-propyl). |
| Conditions | In vitro assay against fungus No. 107 using a nutrient medium containing a 1:9 emulsion of the test compound in hot water with 1% emulsifier. |
Why This Matters
This rank-order potency informs selection in agrochemical or antifungal research where isopropyl esters are prioritized over n-propyl analogs for initial screening.
- [1] Bomar, M., & Myska, J. (1962). Fungitoxic effect of some derivatives of substituted phenoxyacetic acids. Folia Microbiologica, 7, 193-196. View Source
